Fenoxaprop-ethyl

Descripción

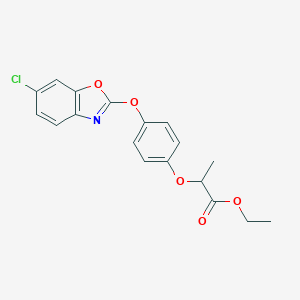

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKBPHSEKWERTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO5 | |

| Record name | FENOXAPROP ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032392 | |

| Record name | Fenoxaprop-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Coarse light beige to brown powder. Selective herbicide., Colorless solid; [HSDB] Light beige to brown solid; [CAMEO] | |

| Record name | FENOXAPROP ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoxaprop-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C @ 100 pa | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility @ 20 °C: >0.5% in hexane; >1% in cyclohexane, ethanol, 1-octanol; >20%in ethyl acetate; >30% in toluene; >50% in acetone; solubility in water @ 25 °C: 0.9 mg/l | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 0.19 X 10-5 Pa @ 20 °C | |

| Record name | Fenoxaprop-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid | |

CAS No. |

66441-23-4, 113776-20-8 | |

| Record name | FENOXAPROP ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoxaprop-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66441-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoxaprop-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066441234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxaprop-ethyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenoxaprop-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-[4-[(6-chlorobenzoxazol-2-yl)oxy]phenoxy]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (2S)-(+)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXAPROP-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U20WEM458 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

84-85 °C | |

| Record name | FENOXAPROP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenoxaprop-ethyl in Grass Weeds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fenoxaprop-ethyl is a highly effective, selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP or 'fop') chemical class.[1][2] It is extensively used to control annual and perennial grass weeds in a variety of broadleaf crops such as soybeans, cotton, and rice.[2][3] Its efficacy is rooted in the specific inhibition of a critical enzyme in fatty acid synthesis. This guide provides a detailed examination of the biochemical mechanism of fenoxaprop-ethyl, the basis of its selectivity, the evolution of resistance mechanisms in grass weeds, and the experimental protocols used to investigate its mode of action.

Metabolic Activation and Primary Mechanism of Action

Fenoxaprop-ethyl itself is a pro-herbicide.[2] Following absorption, primarily through the leaves, it is rapidly hydrolyzed within the plant to its biologically active form, fenoxaprop (B166891) acid.[2][4] This active metabolite is then translocated systemically via the phloem to the plant's meristematic tissues and growing points, where it exerts its phytotoxic effects.[3][4][5]

The primary target of fenoxaprop acid is the enzyme Acetyl-CoA Carboxylase (ACCase) (EC 6.4.1.2).[3][6][7] ACCase is a pivotal, biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[6][8] By inhibiting ACCase, fenoxaprop-ethyl effectively halts the production of malonyl-CoA, the fundamental building block for fatty acid elongation.[6] This disruption of lipid synthesis is the core mechanism of its herbicidal activity.[8][9]

Caption: Metabolic activation of Fenoxaprop-ethyl and its inhibition of ACCase.

Biochemical Consequences of ACCase Inhibition

The cessation of fatty acid synthesis leads to a cascade of catastrophic cellular events in susceptible grass weeds. Fatty acids are indispensable for several vital functions:

-

Cell Membrane Integrity: As core components of phospholipids (B1166683) and glycolipids, fatty acids are essential for the formation and maintenance of all cellular membranes. Inhibition of their synthesis prevents the production of new membranes required for cell growth and division, leading to a breakdown of membrane integrity and function.[3][6]

-

Energy Storage: Triacylglycerols, derived from fatty acids, are a primary form of energy storage in plants.

-

Cuticle Formation: The plant cuticle, which is crucial for preventing desiccation and protecting against pathogens, is composed of cutin, a polyester (B1180765) of fatty acids.[6][8]

The symptoms in susceptible plants manifest within days, starting with the cessation of growth, followed by chlorosis (yellowing) of new leaves and eventual necrosis of the meristematic tissues, a condition often referred to as "deadheart".

Basis of Selectivity

The selectivity of fenoxaprop-ethyl, which allows it to control grass weeds without harming broadleaf crops, is a key feature of its utility. This selectivity is primarily due to structural differences in the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots).[1][6]

-

Grasses (Monocots): Possess a homodimeric form of ACCase in their chloroplasts, which is highly sensitive to AOPP herbicides like fenoxaprop-ethyl.[1]

-

Broadleaf Plants (Dicots): Typically have a multimeric, heteromeric form of ACCase that is structurally different and inherently insensitive to this class of herbicides.[7][10]

This fundamental difference in the target enzyme's structure prevents the active fenoxaprop acid from binding effectively in dicots, thus conferring natural resistance.[7]

Mechanisms of Resistance in Grass Weeds

The repeated use of fenoxaprop-ethyl has led to the evolution of resistant grass weed populations. Resistance is broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).[11][12]

Target-Site Resistance (TSR)

TSR results from genetic mutations in the ACCase gene that alter the enzyme's structure at the herbicide binding site.[13] These mutations reduce the binding affinity of fenoxaprop acid, rendering the enzyme less sensitive to inhibition. Several specific amino acid substitutions have been identified in resistant biotypes, such as the Ile-1781-Leu substitution.[14] This form of resistance often confers a high level of resistance to fenoxaprop-ethyl and other AOPP herbicides.[12]

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that prevent a lethal concentration of the active herbicide from reaching the target ACCase enzyme.[6] The most common NTSR mechanism is enhanced metabolic detoxification.[11][15] Resistant plants exhibit an increased rate of herbicide metabolism, converting fenoxaprop acid into non-toxic metabolites.[6] This is often mediated by elevated activity of enzyme families such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs).[6][15]

Caption: Major mechanisms of resistance to Fenoxaprop-ethyl in grass weeds.

Quantitative Data on Herbicide Efficacy and Resistance

The efficacy of fenoxaprop-ethyl and the level of resistance are quantified using IC₅₀ and GR₅₀ values. The IC₅₀ is the concentration of herbicide required to inhibit 50% of ACCase activity in vitro, while the GR₅₀ (or ED₅₀) is the dose required to reduce plant growth by 50% in vivo.[6][16] A higher value in a tested population compared to a known susceptible population indicates resistance.

Table 1: ACCase Inhibition (IC₅₀) in Susceptible vs. Resistant Wild Oat (Avena fatua)

| Wild Oat Population | Susceptibility | ACCase IC₅₀ (µM of Fenoxaprop-p-ethyl) | Resistance Factor (Fold) |

|---|---|---|---|

| Queshan (W11) | Susceptible | Data not specified, used as baseline | 1.0 |

| Yexian2017 (W24) | Resistant | Value for W24 was 7206.5-fold higher than W11 | >7200 |

(Data synthesized from a study on 24 wild oat populations where the most resistant population's ACCase was compared to the most susceptible)[14]

Table 2: Whole Plant Growth Reduction (GR₅₀) in Susceptible vs. Resistant Barnyard Grass (Echinochloa crus-galli)

| Biotype | Susceptibility | GR₅₀ (g a.i./ha of Fenoxaprop-p-ethyl) | Resistance Factor (Fold) |

|---|---|---|---|

| S-Biotype | Susceptible | 3.0 | 1.0 |

| R-Biotype | Resistant | 36.2 | 12.1 |

(Data from a dose-response experiment on E. crus-galli biotypes)[13]

Experimental Protocols

Investigating the mechanism of action and resistance to fenoxaprop-ethyl relies on robust biochemical assays. The ACCase activity assay is a cornerstone experiment.

Protocol: In Vitro ACCase Activity Assay (Radiometric Method)

This protocol is a common method for determining the specific activity of ACCase and its inhibition by herbicides.

Objective: To measure the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product (malonyl-CoA) by ACCase.[17]

Methodology:

-

Enzyme Extraction:

-

Harvest fresh, young leaf tissue (e.g., 1-2 grams) from susceptible and potentially resistant grass weed biotypes.

-

Pulverize the tissue in liquid nitrogen.

-

Homogenize the powder in a cold extraction buffer (e.g., 20 mM TES, pH 7.5, 10% glycerol, 5 mM EDTA, 2 mM DTT, protease inhibitors).[18]

-

Centrifuge the homogenate at ~10,000 x g for 15 seconds to pellet debris. The supernatant contains the crude enzyme extract.[18] Use immediately to prevent activity loss.[18]

-

-

Assay Reaction:

-

Prepare a reaction mixture in microcentrifuge tubes. A typical 200 µL reaction contains: 20 mM Tricine (pH 8.3), 10 mM KCl, 10 mM MgCl₂, 5 mM ATP, 2.5 mM DTT, and 0.1% w/v BSA.[17]

-

Add the crude enzyme extract to the reaction mixture.

-

For inhibition studies, add varying concentrations of fenoxaprop acid (dissolved in a suitable solvent like acetonitrile (B52724) or DMSO) to the tubes. Include a no-herbicide control.[17]

-

Pre-incubate the mixture at 32°C for 5-10 minutes.[17]

-

Initiate the reaction by adding the substrates: Acetyl-CoA (e.g., 0.25 mM) and NaH¹⁴CO₃ (e.g., 0.25 mM, providing ~18.5 kBq per reaction).[17]

-

-

Reaction Quenching and Measurement:

-

Allow the reaction to proceed for 10-20 minutes at 32°C.

-

Stop the reaction by adding a small volume of concentrated acid (e.g., 20 µL of 12 M HCl).[17] This acidifies the solution, and the un-incorporated H¹⁴CO₃⁻ is converted to volatile ¹⁴CO₂.

-

Transfer the solutions to scintillation vials and leave them uncapped overnight in a fume hood to allow for the complete volatilization of ¹⁴CO₂.[17]

-

Add scintillation cocktail to each vial and measure the remaining acid-stable radioactivity (representing ¹⁴C-malonyl-CoA) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of ACCase activity (e.g., in nmol mg protein⁻¹ min⁻¹).

-

For inhibition assays, plot the percentage of ACCase activity against the logarithm of the herbicide concentration.

-

Use a non-linear regression model to calculate the IC₅₀ value.[19]

-

Caption: Experimental workflow for a radiometric ACCase inhibition assay.

Protocol: In Vitro ACCase Activity Assay (Non-Radiometric Colorimetric Method)

Objective: To quantify ACCase activity by measuring the amount of ADP produced, which is stoichiometrically equivalent to the malonyl-CoA formed. This method avoids radioactivity.

Methodology:

-

Enzyme Extraction: Follow the same procedure as in Protocol 7.1.

-

Assay Reaction:

-

This assay is often performed in a 96-well plate format.

-

The reaction buffer is similar to the radiometric assay (e.g., 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, ATP, NaHCO₃, Acetyl-CoA).[19]

-

Add enzyme extract and varying concentrations of fenoxaprop acid to the wells.

-

Initiate the reaction by adding acetyl-CoA.[19]

-

-

ADP Detection (Malachite Green Method):

-

After a set incubation time, the reaction is stopped, and a malachite green reagent is added.[19][20]

-

This reagent forms a colored complex with the inorganic phosphate (B84403) (Pi) that is released during the conversion of ADP back to ATP by a coupling enzyme system, or more directly, detects the ADP produced. Commercial kits like ADP-Glo™ can also be used, which measure ADP via a luciferase/luciferin reaction.[21]

-

The absorbance of the colored product is measured using a microplate reader (e.g., at 630 nm for malachite green).[19]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ADP or phosphate.

-

Calculate enzyme activity based on the amount of ADP produced.

-

Determine IC₅₀ values as described in Protocol 7.1.

-

Conclusion

Fenoxaprop-ethyl is a potent graminicide whose mechanism of action is the specific inhibition of the ACCase enzyme, a critical choke point in fatty acid biosynthesis.[6][7] This targeted action provides excellent selectivity for controlling grass weeds in broadleaf crops. However, the emergence of both target-site and non-target-site resistance mechanisms poses a significant challenge to its long-term efficacy.[11][13] A thorough understanding of its biochemical interactions, coupled with robust experimental validation as outlined in this guide, is essential for developing sustainable weed management strategies and for the design of next-generation herbicides.

References

- 1. researchgate.net [researchgate.net]

- 2. What Is Fenoxaprop-ethyl 98% TC and How Is It Used in Weed Management? [jindunchemical.com]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. Fenoxaprop-P-Ethyl 69g/L EW-Leading Supplier Of Pesticides And Agrochemicals, Delivering Globally|Sino Agro [sinoagrochem.com.cn]

- 5. awiner.com [awiner.com]

- 6. benchchem.com [benchchem.com]

- 7. wssa.net [wssa.net]

- 8. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]

- 9. file.sdiarticle3.com [file.sdiarticle3.com]

- 10. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 11. Multiple mechanisms of resistance to fenoxaprop-P -ethyl in United Kingdom and other European populations of herbicide- resistant Alopecurus myosuroides (black-grass) [repository.rothamsted.ac.uk]

- 12. botany - Why doesn't Fenoxaprop-P-ethyl damage cool season lawns? - Biology Stack Exchange [biology.stackexchange.com]

- 13. Identification and Mechanism of Echinochloa crus-galli Resistance to Fenoxaprop-p-ethyl with respect to Physiological and Anatomical Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ars.usda.gov [ars.usda.gov]

- 17. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ACCase Activity Assays [bio-protocol.org]

- 19. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]

- 20. researchgate.net [researchgate.net]

- 21. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide on the Mode of Action of Fenoxaprop-p-ethyl as an ACCase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxaprop-p-ethyl (B1329639) is a highly effective, selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class. Its herbicidal activity is derived from the targeted inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway in susceptible grass species. This technical guide provides a comprehensive overview of the molecular and physiological mode of action of fenoxaprop-p-ethyl, detailing its biochemical mechanism, the basis of its selectivity, quantitative measures of its efficacy, and the mechanisms underlying the development of resistance in weed populations. Detailed experimental protocols for assessing ACCase inhibition and herbicide resistance are also provided, along with visual representations of the key pathways and workflows.

Introduction

Fenoxaprop-p-ethyl is widely utilized in modern agriculture for the control of annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, and sugar beets.[1] Its efficacy is attributed to its specific interaction with and inhibition of the plastidial isoform of Acetyl-CoA Carboxylase (ACCase) in graminaceous plants.[1][2] This enzyme catalyzes the first committed step in de novo fatty acid synthesis, a vital process for the production of cellular membranes and energy storage.[1][2] Understanding the intricate details of fenoxaprop-p-ethyl's mode of action is crucial for optimizing its use, managing weed resistance, and developing novel herbicidal compounds.

Fenoxaprop-p-ethyl itself is a pro-herbicide that is rapidly absorbed by the leaves and stems of plants.[3] Within the plant, it is quickly hydrolyzed to its biologically active form, fenoxaprop (B166891) acid, which is then translocated to the meristematic tissues where it exerts its inhibitory effect.[3]

Biochemical Mode of Action

The primary target of fenoxaprop-p-ethyl is the homomeric, eukaryotic-type ACCase found in the plastids of grasses.[2] This enzyme catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1]

Inhibition of Acetyl-CoA Carboxylase (ACCase)

Fenoxaprop acid, the active form of the herbicide, acts as a potent and reversible inhibitor of ACCase.[4] Kinetic studies on related aryloxyphenoxypropionate herbicides, such as diclofop, have shown that the inhibition is noncompetitive with respect to acetyl-CoA, MgATP, and bicarbonate.[4] This suggests that the inhibitor does not bind to the active site of the substrates but rather to a distinct allosteric site on the enzyme.[4] The binding of fenoxaprop acid to this allosteric site induces a conformational change in the enzyme, leading to a loss of catalytic activity.

The specific binding site for AOPP herbicides is located on the carboxyltransferase (CT) domain of the ACCase enzyme.[5] Molecular docking studies have identified key amino acid residues within this domain that are crucial for the interaction with fenoxaprop-p-ethyl and other AOPP herbicides.[6][7]

Disruption of Fatty Acid Biosynthesis

The inhibition of ACCase by fenoxaprop acid effectively blocks the production of malonyl-CoA, the primary building block for fatty acid synthesis. This leads to a rapid cessation of the production of new fatty acids, which are essential for:

-

Membrane Biogenesis: Phospholipids, the main components of cellular membranes, are derived from fatty acids. The inability to synthesize new membranes halts cell growth and division, particularly in the rapidly growing meristematic tissues.

-

Energy Storage: Triacylglycerols, the primary form of energy storage in plants, are composed of fatty acids.

-

Cuticle Formation: The plant cuticle, which protects against water loss and external stressors, is composed of cutin, a polymer derived from fatty acids.

The disruption of these vital processes ultimately leads to the death of the susceptible plant.

Figure 1. Simplified pathway of fatty acid biosynthesis and the point of inhibition by Fenoxaprop-p-ethyl.

Basis of Selectivity

The selectivity of fenoxaprop-p-ethyl for grass weeds over broadleaf crops is primarily due to differences in the structure of the ACCase enzyme.[1][2] Most broadleaf plants possess a heterodimeric, prokaryotic-type ACCase in their plastids, which is insensitive to AOPP herbicides.[2] In contrast, grasses have a homodimeric, eukaryotic-type ACCase in their plastids that is susceptible to inhibition by these herbicides.[2]

Quantitative Data on Efficacy and Resistance

The effectiveness of fenoxaprop-p-ethyl and the level of resistance in weed populations can be quantified using various metrics, including the half-maximal inhibitory concentration (IC50) at the enzymatic level and the effective dose (ED50) or growth reduction (GR50) at the whole-plant level.

Table 1: In Vitro Inhibition of ACCase by Fenoxaprop-p-ethyl in Susceptible and Resistant Weed Biotypes

| Weed Species | Biotype | IC50 (µM) | Fold Resistance | Reference |

| Avena fatua | Susceptible (W11) | - | - | [4] |

| Avena fatua | Resistant (W24) | - | 7206.6 | [4] |

| Echinochloa colona | Susceptible | ~0.5-1.0 | - | [8] |

| Echinochloa colona | Resistant | ~0.5-1.0 | 1.0 | [8] |

Note: Specific IC50 values for Avena fatua were not provided in the source, but the fold resistance was reported.

Table 2: Whole-Plant Response to Fenoxaprop-p-ethyl in Susceptible and Resistant Weed Biotypes

| Weed Species | Biotype | ED50 (g ai/ha) | Resistance Factor (R/S) | Reference |

| Echinochloa colona | Susceptible | 20 | - | [8] |

| Echinochloa colona | Resistant | 249 | 11.0 | [8] |

Mechanisms of Resistance

The evolution of resistance to fenoxaprop-p-ethyl in weed populations is a significant challenge in agriculture. Resistance can arise through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

TSR is the most common mechanism of resistance to ACCase inhibitors and involves genetic mutations in the ACCase gene that alter the structure of the enzyme's binding site. These mutations reduce the binding affinity of the herbicide, thereby decreasing its inhibitory effect. Several amino acid substitutions in the CT domain of ACCase have been identified that confer resistance to fenoxaprop-p-ethyl and other AOPP herbicides.

Non-Target-Site Resistance (NTSR)

NTSR mechanisms do not involve alterations to the target enzyme. Instead, they limit the amount of active herbicide reaching the target site. The most common NTSR mechanism is enhanced metabolic detoxification, where the resistant plant exhibits an increased rate of herbicide breakdown into non-toxic metabolites. Other less common NTSR mechanisms include reduced herbicide absorption and translocation.

Experimental Protocols

ACCase Activity Assay (Radiometric Method)

This protocol is adapted from methodologies used to assess ACCase inhibition by herbicides.

Materials:

-

Fresh leaf tissue from susceptible and resistant weed biotypes

-

Extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol)

-

Assay buffer (e.g., 50 mM HEPES-KOH pH 8.0, 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.5 mM ATP)

-

Substrates: Acetyl-CoA, NaH14CO3 (radiolabeled sodium bicarbonate)

-

Fenoxaprop-p-ethyl (technical grade, dissolved in a suitable solvent like acetone (B3395972) or DMSO)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Enzyme Extraction:

-

Homogenize fresh leaf tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the crude enzyme extract.

-

Determine the protein concentration of the extract (e.g., using a Bradford assay).

-

-

Enzyme Assay:

-

Prepare reaction mixtures in microcentrifuge tubes containing assay buffer.

-

Add a range of concentrations of fenoxaprop-p-ethyl to the tubes.

-

Add a standardized amount of the enzyme extract to each tube.

-

Pre-incubate the mixture for a short period to allow the inhibitor to bind.

-

Initiate the reaction by adding the substrates, acetyl-CoA and NaH14CO3.

-

Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes).

-

-

Stopping the Reaction and Quantification:

-

Terminate the reaction by adding a strong acid (e.g., HCl), which also removes unreacted 14CO2.

-

Dry the samples to remove all liquid.

-

Resuspend the residue in water and transfer to a scintillation vial with scintillation cocktail.

-

Measure the amount of incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of ACCase activity for each inhibitor concentration.

-

Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Whole-Plant Herbicide Resistance Bioassay

This protocol outlines a general procedure for assessing herbicide resistance at the whole-plant level.

Materials:

-

Seeds from suspected resistant and known susceptible weed populations

-

Pots or trays with a suitable growing medium

-

Controlled environment growth chamber or greenhouse

-

Commercial formulation of fenoxaprop-p-ethyl

-

Laboratory spray chamber

Protocol:

-

Plant Growth:

-

Sow seeds of both susceptible and resistant populations in pots.

-

Grow the plants under controlled conditions (e.g., temperature, light, humidity) to a specific growth stage (e.g., 2-4 leaf stage).

-

-

Herbicide Application:

-

Prepare a range of herbicide doses, including a no-herbicide control.

-

Apply the different herbicide doses to the plants using a calibrated laboratory spray chamber to ensure uniform coverage.

-

-

Evaluation:

-

Return the plants to the controlled environment.

-

Assess plant injury and survival at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

At the end of the experiment, harvest the above-ground biomass and determine the dry weight.

-

-

Data Analysis:

-

Calculate the percent growth reduction for each herbicide dose relative to the untreated control.

-

Plot the percent growth reduction against the herbicide dose and fit the data to a dose-response curve to determine the ED50 or GR50 value.

-

Calculate the resistance factor (RF) by dividing the ED50/GR50 of the resistant population by that of the susceptible population.

-

Figure 2. A generalized experimental workflow for testing herbicide resistance in weed populations.

Conclusion

Fenoxaprop-p-ethyl remains a valuable tool for grass weed management due to its specific and potent inhibition of ACCase. A thorough understanding of its mode of action, the basis of its selectivity, and the mechanisms of resistance is essential for its sustainable use. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and scientists to further investigate the complex interactions between this herbicide and its target, contributing to the development of effective weed management strategies and the design of next-generation herbicides.

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. Herbicide Inhibitors of Fatty Acid Synthesis and Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. ars.usda.gov [ars.usda.gov]

An In-depth Technical Guide to the Chemical Synthesis of Fenoxaprop-p-ethyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxaprop-p-ethyl (B1329639), the herbicidally active R-enantiomer of fenoxaprop-ethyl, is a selective post-emergence herbicide widely used for the control of grassy weeds in various broadleaf crops. Its efficacy is attributed to the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[1][2][3] This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for Fenoxaprop-p-ethyl, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic routes. The information presented is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of agrochemicals.

Introduction

Fenoxaprop-p-ethyl, chemically known as ethyl (R)-2-(4-(6-chlorobenzoxazol-2-yloxy)phenoxy)propanoate, is a member of the aryloxyphenoxypropionate class of herbicides.[4] The stereochemistry of the molecule is crucial for its biological activity, with the R-isomer exhibiting significantly higher herbicidal efficacy than the S-isomer.[1][2] Consequently, synthetic strategies are often designed to be stereoselective to produce the desired enantiomer. This guide will explore the most prevalent and industrially relevant synthesis pathways.

Core Synthesis Pathways

Several synthetic routes to Fenoxaprop-p-ethyl have been developed, primarily converging on the formation of the ether linkage between the benzoxazole (B165842) and phenoxypropionate moieties. The key starting materials and strategies are outlined below.

Pathway 1: Williamson Ether Synthesis from Pre-formed Intermediates

This common approach involves the coupling of a pre-synthesized benzoxazole intermediate with a phenoxypropionate derivative.

A widely utilized industrial method involves the reaction of 6-chloro-2-(p-hydroxy)phenoxy benzoxazole with an ethyl propionate (B1217596) derivative carrying a leaving group, such as p-toluenesulfonate, at the 2-position.[5]

Caption: Williamson ether synthesis for Fenoxaprop-p-ethyl.

Pathway 2: One-Step Synthesis from 2,6-Dichlorobenzoxazole (B51379)

This pathway offers a more direct route by reacting 2,6-dichlorobenzoxazole with ethyl (R)-2-(4-hydroxyphenoxy)propionate.[6] The reaction is typically carried out in the presence of a base to facilitate the nucleophilic aromatic substitution.

Caption: One-step synthesis of Fenoxaprop-p-ethyl.

Pathway 3: Two-Step Synthesis via Carboxylic Acid Intermediate

This method first involves the synthesis of the carboxylic acid intermediate, (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid, followed by esterification.[7][8] This approach allows for the purification of the intermediate acid, potentially leading to a higher purity final product.

Caption: Two-step synthesis via the carboxylic acid intermediate.

Experimental Protocols

The following are representative experimental protocols derived from the literature.

Protocol for Pathway 2: One-Step Synthesis[6]

-

Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and condenser, dissolve 2,6-dichlorobenzoxazole (0.2 mol) and R-(+)-2-(4-hydroxyphenoxy) ethyl propionate (0.2 mol) in 400 mL of acetonitrile.

-

Addition of Aqueous Phase: Add 800 mL of a 5% sodium chloride solution to the mixture and stir.

-

Base Addition and Reaction: Add anhydrous potassium carbonate (0.3 mol) to the mixture. Heat the reaction mixture to 65°C with stirring (150 rpm) and maintain for 12 hours.

-

Workup and Isolation: After the reaction is complete, allow the mixture to stand and separate the layers. The organic layer is subjected to reduced pressure distillation to remove the solvent, yielding the crude product.

-

Purification: Recrystallize the crude product from ethanol to obtain pure Fenoxaprop-p-ethyl as white needle-like crystals.

Protocol for Pathway 3: Two-Step Synthesis[7][8]

Step 1: Synthesis of (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid

-

Reaction Setup: In a reaction flask, add 150g of water and cool to 5°C. Add solid sodium hydroxide (B78521) (1.5 mol) followed by (R)-2-(4-hydroxyphenoxy) propionic acid (0.5 mol). Stir until salt formation is complete.

-

Catalyst and Reagent Addition: Add a phase-transfer catalyst (1g) and warm the mixture to 50°C. Add a 50% solution of 2,6-dichlorobenzoxazole (0.525 mol) dropwise.

-

Reaction: Maintain the reaction at 50°C for 4 hours, then increase the temperature to 80-90°C for 1 hour.

-

Workup and Isolation: After cooling, separate the toluene (B28343) layer. Acidify the aqueous layer to a pH of 3-4 with hydrochloric acid to precipitate the product.

-

Purification: Filter and dry the crude product.

Step 2: Esterification

-

Reaction Setup: In a suitable reactor, suspend the (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid in ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain until the reaction is complete (monitored by TLC or HPLC).

-

Workup and Isolation: Cool the reaction mixture and remove the excess ethanol under reduced pressure. The residue can be taken up in an organic solvent and washed with a basic solution to remove any unreacted acid.

-

Purification: The organic layer is dried and the solvent is evaporated to yield Fenoxaprop-p-ethyl. Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis methods reported in the literature.

| Pathway | Key Reactants | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Molar Yield (%) | Product Purity (%) | Optical Purity (%) | Reference |

| Pathway 2 | 2,6-Dichlorobenzoxazole, Ethyl (R)-2-(4-hydroxyphenoxy)propionate | K₂CO₃ | Acetonitrile/NaCl(aq) | 65 | 12 | 93.5 | 98 | 98 | [6] |

| Pathway 2 | 2,6-Dichlorobenzoxazole, Ethyl (R)-2-(4-hydroxyphenoxy)propionate | K₂CO₃ | Ethyl Acetate/NaCl(aq) | 50 | 12 | 94 | 98 | 98 | [6] |

| Pathway 3 (Step 1) | 2,6-Dichlorobenzoxazole, (R)-2-(4-hydroxyphenoxy)propionic acid | NaOH | Water/Toluene | 50-90 | 5 | 95 | - | - | [8] |

| Pathway 3 (Step 1) | 2,6-Dichlorobenzoxazole, (R)-2-(4-hydroxyphenoxy)propionic acid | NaOH | Water/Toluene | 50-80 | 5 | 96 | - | - | [7] |

Logical Workflow for Synthesis Route Selection

The choice of a particular synthetic pathway depends on several factors including the availability and cost of starting materials, desired product purity, and scalability. The following diagram illustrates a logical workflow for selecting a synthesis route.

Caption: Decision workflow for selecting a Fenoxaprop-p-ethyl synthesis route.

Conclusion

The synthesis of Fenoxaprop-p-ethyl can be achieved through several efficient pathways. The one-step reaction of 2,6-dichlorobenzoxazole with ethyl (R)-2-(4-hydroxyphenoxy)propionate offers a direct and high-yielding route. Alternatively, a two-step process involving the formation and purification of the carboxylic acid intermediate provides an avenue for achieving high product purity. The selection of the optimal synthetic strategy will depend on a careful evaluation of factors such as raw material costs, process efficiency, and the desired quality of the final product. This guide provides a foundational understanding of these synthetic approaches to aid in research and development efforts.

References

- 1. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]

- 2. Fenoxaprop-ethyl [sitem.herts.ac.uk]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fenoxaprop-p-ethyl and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents [patents.google.com]

- 7. CN100546984C - Preparation method of herbicide fenoxaprop-ethyl - Google Patents [patents.google.com]

- 8. CN101177417A - Method for preparing herbicide fenoxaprop-p-ethyl - Google Patents [patents.google.com]

A Technical Guide to the Hydrolysis of Fenoxaprop-ethyl: From Pro-herbicide to Active Metabolite

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fenoxaprop-ethyl is a post-emergence herbicide belonging to the aryloxyphenoxypropionate class, widely utilized for the control of annual and perennial grass weeds.[1][2] Its herbicidal efficacy is dependent on its bioactivation via hydrolysis to the corresponding active metabolite, fenoxaprop (B166891) acid. This technical guide provides a comprehensive overview of the chemical and enzymatic hydrolysis of fenoxaprop-ethyl. It details the reaction kinetics under various environmental conditions, outlines established experimental protocols for studying its degradation, and presents quantitative data in a structured format. The document is intended to serve as a critical resource for researchers in agrochemistry, environmental science, and toxicology.

Introduction: The Bioactivation of Fenoxaprop-ethyl

Fenoxaprop-ethyl is applied as a pro-herbicide in an ester form, which facilitates more rapid absorption by plants compared to its acid formulation.[3][4] Once absorbed, its biological activity is realized through the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway in plant chloroplasts.[2][5][6] This inhibition is not caused by the parent ester but by its active metabolite, fenoxaprop acid. The conversion of fenoxaprop-ethyl to fenoxaprop acid occurs through hydrolysis of the ethyl ester bond. This hydrolysis can be mediated by both abiotic (chemical) and biotic (enzymatic) processes, with the reaction pathway and rate being highly sensitive to environmental factors, most notably pH.[4][7]

Chemical Hydrolysis: A pH-Dependent Transformation

The chemical stability and degradation pathway of fenoxaprop-ethyl in aqueous environments are strongly dictated by pH.[8][9] The molecule exhibits distinct hydrolysis mechanisms under acidic, neutral, and alkaline conditions.[3][10]

-

Alkaline Conditions (pH > 7): Under basic conditions, fenoxaprop-ethyl undergoes rapid hydrolysis via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl group of the ester.[3] This process efficiently cleaves the ester bond to yield the herbicidally active fenoxaprop acid (FA).[8][10] This is the primary pathway for the formation of the desired active metabolite through chemical means.

-

Acidic Conditions (pH < 6): In acidic media, the hydrolysis pathway shifts. Instead of ester cleavage, the benzoxazolyl-oxy-phenyl ether linkage is cleaved.[3][8] This acid-catalyzed hydrolysis results in the formation of two different degradation products: ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB).[7][10]

-

Neutral Conditions (pH 6-7): In a neutral pH range, both degradation pathways—ester hydrolysis and ether bond cleavage—occur concurrently.[8][10] Fenoxaprop-ethyl is most stable and degradation rates are at a minimum around pH 6.0.[3][9]

The differing pathways are visualized in the diagram below.

Figure 1: pH-Dependent Hydrolysis Pathways of Fenoxaprop-ethyl.

Quantitative Hydrolysis Data

The rate of fenoxaprop-ethyl hydrolysis is often described by first-order kinetics.[8] The half-life (t½) varies significantly with pH and temperature. Below is a summary of quantitative data from cited studies.

| Matrix | pH | Temperature (°C) | Half-life (t½) / Dissipation Time (DT50) | Reference(s) |

| Aqueous Buffer | 4.0 | 30 | 3.2 days | [3] |

| Aqueous Buffer | 6.0 | 30 | 19 days | [3] |

| Aqueous Buffer | 7.4 | Not Specified | Slow Hydrolysis | [11] |

| Aqueous Buffer | 9.1 | Not Specified | 8.3 hours | [11] |

| Aqueous Buffer | 10.0 | 30 | 0.07 days (1.7 hours) | [3] |

| Tap Water | 4.0 | 23 | 26.8 days | [12] |

| Tap Water | 7.0 | 23 | 7.0 days | [12] |

| Tap Water | 7.0 | 5 | 14.5 days | [12] |

| Tap Water | 9.0 | 23 | 1.5 days | [12] |

| Soil | 4.5 - 6.9 | Field Conditions | 1.45 - 2.30 days | [13] |

Enzymatic Hydrolysis: Bioactivation in Soil and Plants

While chemical hydrolysis is significant in aquatic environments, biotic degradation mediated by enzymes is the primary route of transformation in plants and soil.[4]

In target weed species, esterase enzymes rapidly hydrolyze the absorbed fenoxaprop-ethyl into the active fenoxaprop acid within the plant tissue.[5][7] This de-esterification is the crucial activation step that allows the metabolite to inhibit ACCase.

In soil, microbial activity plays a major role in the degradation of fenoxaprop-ethyl.[13] The half-life in soil is significantly shorter than in sterile water, typically only a few days.[14] Studies have isolated specific bacteria, such as Alcaligenes sp., that can utilize fenoxaprop-ethyl as a carbon source, degrading it via hydrolysis.[4][15] Enzymatic de-esterification by microbial enzymes is also sensitive to pH, with studies using extracts from Pseudomonas fluorescens showing optimal activity at a pH range of 7.6-8.6.[7]

Figure 2: Bioactivation Pathway of Fenoxaprop-ethyl in Plants.

Experimental Protocols

Protocol for Chemical Hydrolysis Kinetics Study

This protocol is adapted from methodologies described in the literature for determining the hydrolysis rate of fenoxaprop-ethyl in aqueous solutions.[3]

1. Preparation of Buffer Solutions:

-

Prepare a series of sterile aqueous buffer solutions across a wide pH range (e.g., pH 4.0 to 10.0).

-

Example Buffers: pH 4.0 (citric acid/disodium hydrogen phosphate), pH 5.0-8.0 (phosphate buffer), pH 9.0-10.0 (boric acid/potassium chloride/sodium hydroxide).[3]

-

Sterilize all glassware (e.g., muffle furnace at 400°C) and buffer solutions (e.g., autoclaving) before use to prevent microbial degradation.[3]

2. Incubation:

-

Prepare a stock solution of fenoxaprop-ethyl in a water-miscible solvent like acetonitrile (B52724).

-

Spike the buffer solutions with the stock solution to a known initial concentration (e.g., 5.5 µmol/L). A small percentage of cosolvent (e.g., 5% acetonitrile) may be necessary to ensure solubility.[3]

-

Dispense the solutions into sterile glass vessels and seal them.

-

Incubate the samples at a constant temperature (e.g., 30°C) in the dark to prevent photodegradation.[3]

3. Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 45 days), withdraw duplicate samples from each pH condition.

-

Immediately quench any further reaction if necessary (e.g., by acidification/basification or freezing).

-

Analyze the concentration of fenoxaprop-ethyl and its degradation products (fenoxaprop acid, EHPP, CDHB) using a validated analytical method (see Protocol 4.2).

4. Data Analysis:

-

Plot the natural logarithm of the fenoxaprop-ethyl concentration versus time.

-

For a first-order reaction, the plot will be linear. The negative slope of this line represents the observed rate constant (k_obs).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k_obs.

Protocol for Analytical Quantification via HPLC-DAD

This protocol outlines a general method for the quantification of fenoxaprop-ethyl and its primary acid metabolite, fenoxaprop acid.

1. Sample Preparation (Solid Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., C18) appropriate for the analytes.

-

Load the aqueous sample onto the cartridge.

-

Wash the cartridge with high-purity water to remove interferences.

-

Elute the analytes with a suitable organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. HPLC-DAD Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with 0.1% formic or acetic acid).

-

Flow Rate: 1.0 mL/min.[16]

-

Injection Volume: 20 µL.[16]

-

Detection: Monitor at a wavelength where all analytes have significant absorbance (e.g., 280 nm).[16]

3. Quantification:

-

Prepare calibration standards of fenoxaprop-ethyl and its metabolites of known concentrations.

-

Generate a calibration curve by plotting peak area versus concentration for each analyte.

-

Determine the concentration of analytes in the experimental samples by comparing their peak areas to the calibration curve.

Figure 3: General Experimental Workflow for a Hydrolysis Kinetics Study.

Conclusion

The hydrolysis of fenoxaprop-ethyl is a critical transformation that dictates its environmental fate and herbicidal efficacy. The reaction is highly pH-dependent, with alkaline conditions favoring the formation of the active fenoxaprop acid, while acidic conditions lead to cleavage of the ether linkage and loss of activity. In biological systems, enzymatic de-esterification in both plants and soil microorganisms serves as the primary bioactivation pathway. Understanding these distinct hydrolysis routes and their kinetics is essential for predicting the environmental behavior of fenoxaprop-ethyl and for developing effective and safe weed management strategies. The protocols and data summarized in this guide provide a foundational resource for scientists and researchers in this field.

References

- 1. qascf.com [qascf.com]

- 2. ijrpr.com [ijrpr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mahanco.ir [mahanco.ir]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Environmental persistence and fate of fenoxaprop‐ethyl | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Fenoxaprop-ethyl | C18H16ClNO5 | CID 47938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Biodegradation of fenoxaprop-p-ethyl by bacteria isolated from sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Core of Inhibition: A Technical Guide to the Biochemical Pathway of Fatty Acid Synthesis Disruption by Fenoxaprop

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxaprop-p-ethyl stands as a prominent herbicide, valued for its selective control of grass weeds in broadleaf crops. Its efficacy is rooted in the targeted disruption of a fundamental metabolic process: de novo fatty acid synthesis. This technical guide provides an in-depth exploration of the biochemical cascade leading to this inhibition. We will dissect the fatty acid synthesis pathway, pinpoint the precise molecular target of Fenoxaprop (B166891), and present quantitative data on its inhibitory action. Furthermore, this guide furnishes detailed experimental protocols for the in vitro analysis of this inhibition and visualizes the key pathways and workflows to facilitate a comprehensive understanding of Fenoxaprop's mechanism of action.

Introduction: The Central Role of Fatty Acid Synthesis

Fatty acid synthesis is an indispensable anabolic pathway in plants, responsible for producing the hydrocarbon chains that form the backbone of cellular membranes, storage lipids, and signaling molecules. In plants, this process is primarily carried out in the plastids, particularly within the chloroplasts. The pathway commences with the carboxylation of acetyl-CoA to form malonyl-CoA, a committed and rate-limiting step. This initial reaction is catalyzed by the enzyme acetyl-CoA carboxylase (ACCase), the central figure in the mechanism of Fenoxaprop's herbicidal activity.[1][2] A disruption in this pathway leads to a cascade of cellular failures, including the loss of membrane integrity and ultimately, cell death, making it an effective target for herbicides.[3]

The Biochemical Pathway of Fatty Acid Synthesis in Plant Chloroplasts

The synthesis of fatty acids in plant chloroplasts is a cyclical process involving a multi-enzyme complex known as fatty acid synthase (FAS). The key steps are as follows:

-

Carboxylation of Acetyl-CoA: The pathway is initiated by the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by ACCase. This enzyme utilizes a biotin (B1667282) prosthetic group to transfer a carboxyl group from bicarbonate to acetyl-CoA.

-

Formation of Malonyl-ACP: The malonyl group from malonyl-CoA is then transferred to an acyl carrier protein (ACP) to form malonyl-ACP.

-

Chain Elongation: The fatty acid chain is elongated in a series of four reactions:

-

Condensation: An acetyl group (from acetyl-CoA in the first cycle, or from the growing acyl-ACP chain in subsequent cycles) condenses with malonyl-ACP, releasing a molecule of CO2.

-

Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP, utilizing NADPH as the reducing agent.

-

Dehydration: A molecule of water is removed to create a double bond, forming an enoyl-ACP.

-

Reduction: The enoyl-ACP is further reduced by NADPH to form a saturated acyl-ACP, which is now two carbons longer than the starting acyl chain.

-

-

Termination: This cycle of condensation, reduction, dehydration, and reduction is repeated, adding two-carbon units from malonyl-ACP in each iteration, until a 16- or 18-carbon fatty acid (palmitate or stearate) is formed. The final fatty acid is then released from the ACP.

Mechanism of Inhibition by Fenoxaprop

Fenoxaprop is typically applied as its ester prodrug, Fenoxaprop-p-ethyl. Within the plant, this ester is rapidly hydrolyzed to its biologically active form, fenoxaprop acid.[4] It is the fenoxaprop acid that acts as the potent inhibitor of ACCase.[5]

Fenoxaprop belongs to the aryloxyphenoxypropionate ("fop") class of herbicides, which specifically target the carboxyltransferase (CT) domain of the homomeric plastidic ACCase found in most grass species (Poaceae). Dicotyledonous plants, on the other hand, possess a heteromeric ACCase in their plastids, which is structurally different and thus insensitive to this class of herbicides, conferring them their natural resistance.[3]

The inhibition of the CT domain by fenoxaprop acid prevents the transfer of the carboxyl group from the biotin carrier to acetyl-CoA, thereby blocking the formation of malonyl-CoA. This effectively halts the entire fatty acid synthesis pathway at its initial committed step.

Molecular Interaction with ACCase

Computational modeling and molecular dynamics simulations have provided insights into the interaction of fenoxaprop with the ACCase active site. The fenoxaprop molecule binds within a hydrophobic pocket of the CT domain. Specific amino acid residues, such as arginine (Arg), histidine (His), and glutamine (Gln), play crucial roles in stabilizing the inhibitor within the active site through hydrogen bonding and hydrophobic interactions.[6] Mutations in the gene encoding the CT domain that alter these key residues can lead to reduced binding affinity for the herbicide, resulting in herbicide resistance.

Quantitative Analysis of ACCase Inhibition by Fenoxaprop

The inhibitory potency of Fenoxaprop is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. These values can vary depending on the plant species and the specific experimental conditions.

| Plant Species | Inhibitor | IC50 (µM) | Notes |

| Avena fatua (Wild Oat) - Susceptible | Fenoxaprop Acid | 0.1 - 2.0 | Inhibition of [¹⁴C]acetate incorporation into fatty acids in isolated chloroplasts.[5] |

| Avena fatua (Wild Oat) - Resistant | Fenoxaprop-p-ethyl | > 100 | Resistant biotype showing a 7206-fold increase in IC50 compared to the susceptible population.[7] |

| Alopecurus myosuroides (Black-Grass) - Wild Type | Fenoxaprop | 0.06 - 4.0 | I50 values for ACCase inhibition by various aryloxyphenoxypropionates.[8] |

| Echinochloa colona (Junglerice) - Susceptible & Resistant | Fenoxaprop-p-ethyl | < 1.0 | Both susceptible and resistant populations showed a significant drop in enzyme activity between 0.1 and 1 µM.[9] |

Experimental Protocols

In Vitro ACCase Inhibition Assay (Radioisotope-Based)

This protocol details the measurement of ACCase activity by quantifying the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.

1. Enzyme Extraction:

-

Homogenize fresh or frozen plant leaf tissue in a cold extraction buffer (e.g., 0.1 M Tricine-HCl pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA).

-

Centrifuge the homogenate at approximately 12,000 x g for 15 minutes at 4°C.

-

The resulting supernatant contains the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method such as the Bradford assay.

2. Reaction Mixture Preparation (per reaction):

-

Enzyme extract (adjusted to a final protein concentration of 0.1-0.2 mg/mL).

-

Assay buffer (as above).

-

ATP (final concentration 2.5 mM).

-

Acetyl-CoA (final concentration 0.5 mM).

-

[¹⁴C]NaHCO₃ (specific activity ~50-60 mCi/mmol, final concentration adjusted to provide sufficient counts).

-

Fenoxaprop acid at various concentrations (e.g., 0, 0.1, 1, 10, 100 µM), with a DMSO control.

3. Reaction and Termination:

-

Initiate the reaction by adding the enzyme extract to the pre-warmed reaction mixture.

-

Incubate at 32°C for 10-20 minutes.

-

Stop the reaction by adding 100 µL of 6 M HCl. This also serves to remove any unreacted [¹⁴C]HCO₃⁻ as ¹⁴CO₂.[10]

4. Measurement and Data Analysis:

-

Dry the samples in scintillation vials.

-

Add a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the rate of ACCase activity as nmol of [¹⁴C]HCO₃⁻ incorporated per minute per mg of protein.

-

Plot the percentage of inhibition against the logarithm of the Fenoxaprop acid concentration to determine the IC50 value.[10]

Spectrophotometric Assay for ACCase Activity

This non-radioactive method couples the production of malonyl-CoA to the NADPH-dependent reduction of malonyl-CoA, catalyzed by a recombinant malonyl-CoA reductase. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.[11][12]

1. Reagents and Enzyme Preparation:

-

Prepare enzyme extract as described in the radioisotope-based assay.

-

Purified recombinant malonyl-CoA reductase (e.g., from Chloroflexus aurantiacus).

-

Assay buffer (e.g., 200 mM MOPS-K⁺ pH 7.8, 5 mM MgCl₂, 4 mM DTE, 10 mM NaHCO₃, 4 mM ATP).

-

NADPH (final concentration 0.4 mM).

-

Acetyl-CoA (final concentration 2 mM).

-

Fenoxaprop acid at various concentrations.

2. Assay Procedure:

-

In a UV-transparent cuvette, mix the assay buffer, NADPH, malonyl-CoA reductase, and enzyme extract.

-

Add Fenoxaprop acid to the desired final concentration.

-

Monitor the baseline absorbance at 365 nm.[13]

-

Initiate the reaction by adding acetyl-CoA.

-

Continuously measure the decrease in absorbance at 365 nm over time.

3. Data Analysis:

-

Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADPH.

-

Determine the percentage of inhibition for each concentration of Fenoxaprop acid and calculate the IC50 value.

Downstream Effects and Signaling

The inhibition of ACCase and the subsequent depletion of fatty acids trigger a cascade of downstream cellular events beyond the immediate loss of membrane integrity. These can include:

-

Growth Arrest: The lack of new lipids for cell membrane formation leads to a rapid cessation of cell division and growth, particularly in meristematic tissues.[14]

-

Chlorosis and Necrosis: The disruption of chloroplast membrane synthesis and function results in yellowing (chlorosis) and eventual tissue death (necrosis).[1]

-

Lipid-Mediated Signaling Disruption: Fatty acids and their derivatives act as signaling molecules in various plant processes, including defense responses. The inhibition of their synthesis can interfere with these signaling pathways. For instance, oleic acid (18:1) is involved in the crosstalk between salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, which are crucial for plant defense against pathogens.[15][16] Disruption of fatty acid synthesis can therefore have complex and far-reaching consequences on the plant's ability to respond to its environment.

Visualizations

Biochemical Pathway of Fatty Acid Synthesis and Inhibition by Fenoxaprop

Caption: Inhibition of fatty acid synthesis by Fenoxaprop.

Experimental Workflow for In Vitro ACCase Inhibition Assay (Radioisotope-Based)

Caption: Workflow for radioisotope-based ACCase inhibition assay.

Conclusion

Fenoxaprop's herbicidal efficacy is a direct consequence of its potent and specific inhibition of acetyl-CoA carboxylase, the gatekeeper of fatty acid synthesis in susceptible grass species. By blocking the production of malonyl-CoA, fenoxaprop acid effectively starves the plant of the essential building blocks for lipids, leading to a cascade of events culminating in cell death. The detailed understanding of this biochemical pathway, supported by quantitative inhibition data and robust experimental protocols, is paramount for the continued development of effective weed management strategies and for addressing the challenge of herbicide resistance. The methodologies and data presented herein provide a comprehensive resource for researchers and professionals engaged in the study of herbicide mechanisms and the development of novel agricultural chemistries.

References

- 1. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ars.usda.gov [ars.usda.gov]

- 10. benchchem.com [benchchem.com]

- 11. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. static.igem.org [static.igem.org]

- 14. Herbicide Injury – ACCase Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 15. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Toxicological Profile of Fenoxaprop-ethyl in Non-target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxaprop-ethyl is a selective aryloxyphenoxypropionate herbicide used for the post-emergence control of annual and perennial grass weeds in a variety of broadleaf crops. Its herbicidal activity stems from the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway. While effective against target weed species, the potential for adverse effects on non-target organisms is a key consideration in its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of fenoxaprop-ethyl in various non-target organisms, including aquatic and terrestrial species. The information is presented to aid researchers, scientists, and professionals in understanding its ecotoxicological implications.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity data for fenoxaprop-ethyl and its active isomer, fenoxaprop-p-ethyl, in a range of non-target organisms.

Table 1: Acute and Chronic Toxicity of Fenoxaprop-ethyl and Fenoxaprop-p-ethyl to Aquatic Organisms

| Organism | Species | Active Ingredient | Test Duration | Endpoint | Value (mg/L) | Reference |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | Fenoxaprop-p-ethyl | 96 h | LC50 | 0.39 | [1] |

| Rainbow Trout (Oncorhynchus mykiss) | Fenoxaprop-p-ethyl | 96 h | LC50 | 0.46 | [2] | |

| Bluegill Sunfish (Lepomis macrochirus) | Fenoxaprop-p-ethyl | 96 h | LC50 | 0.19 | [1] | |

| Bluegill Sunfish (Lepomis macrochirus) | Fenoxaprop-p-ethyl | 96 h | LC50 | 0.58 | [2] | |

| Common Carp (Cyprinus carpio) | Fenoxaprop-p-ethyl | 96 h | LC50 | 0.300 | [3] | |

| Rainbow Trout (Oncorhynchus mykiss) | Fenoxaprop-p-ethyl | 91 d | NOEC | 0.036 | [4] | |

| Invertebrates | Water Flea (Daphnia magna) | Fenoxaprop-p-ethyl | 48 h | EC50 | >1.058 | [4] |

| Water Flea (Daphnia magna) | Fenoxaprop-ethyl | 48 h | EC50 | 4.2 - 6.9 | [5][6] | |

| Water Flea (Daphnia magna) | Fenoxaprop-p-ethyl | 21 d | NOEC | 0.22 | [4] | |

| Algae | Green Alga (Raphidocelis subcapitata) | Fenoxaprop-p-ethyl | 72 h | EC50 | 0.54 | [4] |

Table 2: Acute and Chronic Toxicity of Fenoxaprop-ethyl and Fenoxaprop-p-ethyl to Terrestrial Organisms

| Organism | Species | Active Ingredient | Endpoint | Value | Reference |

| Birds | Bobwhite Quail (Colinus virginianus) | Fenoxaprop-p-ethyl | Acute Oral LD50 | >2000 mg/kg bw | [2] |

| Bobwhite Quail (Colinus virginianus) | Fenoxaprop-ethyl | Acute Oral LD50 | >2510 mg/kg | [7] | |

| Mallard Duck (Anas platyrhynchos) | Fenoxaprop-ethyl | 5-day Dietary LC50 | >5620 mg/kg diet | [7] | |

| Mammals | Rat (Rattus norvegicus) | Fenoxaprop-p-ethyl | Acute Oral LD50 | 3150 - 4000 mg/kg | [2] |

| Rat (Rattus norvegicus) | Fenoxaprop-p-ethyl | 28-day Dermal NOAEL | 20 mg/kg/day | [8] | |

| Rat (Rattus norvegicus) | Fenoxaprop-p-ethyl | 28-day Inhalation NOAEL | 0.07 mg/L | [8] | |

| Rat (Rattus norvegicus) | Fenoxaprop-ethyl | 2-generation Reproduction NOAEL | 1.5 mg/kg bw/day | [9] | |

| Dog (Canis lupus familiaris) | Fenoxaprop-ethyl | 2-year Oral NOAEL | 0.4 mg/kg bw/day | [9] | |

| Soil Organisms | Earthworm (Eisenia fetida) | Fenoxaprop-ethyl | 14-day LC50 | 322.9 µg/g | [10] |

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the data. Below are detailed descriptions of the methodologies for key experiments.

Aquatic Organism Toxicity Testing

1. Fish Acute Toxicity Test (Following OECD Guideline 203)

-

Test Organism: Rainbow Trout (Oncorhynchus mykiss) or Bluegill Sunfish (Lepomis macrochirus).

-

Test Duration: 96 hours.

-